5-Bromo-4-fluoro-2-methylanisole

Description

BenchChem offers high-quality 5-Bromo-4-fluoro-2-methylanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-fluoro-2-methylanisole including the price, delivery time, and more detailed information at info@benchchem.com.

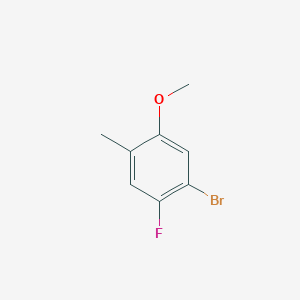

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluoro-5-methoxy-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5-3-7(10)6(9)4-8(5)11-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLZKEVRYNYHOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-fluoro-2-methylanisole: A Versatile Building Block for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-4-fluoro-2-methylanisole (CAS Number: 1785363-64-5), a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Due to its recent emergence, publicly available experimental data is limited. This document compiles available information and provides expert analysis based on the established chemistry of analogous compounds to offer a predictive and practical guide for its use.

Core Molecular Attributes and Physicochemical Properties

5-Bromo-4-fluoro-2-methylanisole is a polysubstituted aromatic ether. Its structure, featuring a bromine atom, a fluorine atom, a methyl group, and a methoxy group on a benzene ring, offers a unique combination of steric and electronic properties, making it a valuable intermediate for targeted chemical synthesis.

Table 1: Physicochemical Properties of 5-Bromo-4-fluoro-2-methylanisole

| Property | Value | Source/Comment |

| CAS Number | 1785363-64-5 | [Synquest Labs[1]] |

| Molecular Formula | C₈H₈BrFO | [Synquest Labs[1]] |

| Molecular Weight | 219.05 g/mol | [BLD Pharm[2], Synquest Labs[1]] |

| Appearance | Not specified (likely a solid or liquid) | Inferred from related compounds. |

| Melting Point | No experimental data available. | For comparison, 5-Bromo-4-fluoro-2-methylaniline has a melting point of 86-90 °C.[3] |

| Boiling Point | No experimental data available. | |

| Density | No experimental data available. | |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and dichloromethane. Limited solubility in water. | Based on the properties of other methylanisoles.[4] |

| SMILES | COC1=CC(Br)=C(F)C=C1C | [BLD Pharm[2]] |

| Synonyms | 1-Bromo-2-fluoro-5-methoxy-4-methylbenzene, 5-Bromo-4-fluoro-2-methylphenyl methyl ether, 4-Bromo-5-fluoro-2-methoxytoluene | [Synquest Labs[1]] |

Spectroscopic and Analytical Characterization

While experimental spectra for 5-Bromo-4-fluoro-2-methylanisole are not widely published, predictive data and analysis of related structures can guide its characterization.

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 2: Predicted Mass Spectrometry Data for 2-bromo-5-fluoro-4-methylanisole (an isomer)

| Adduct | m/z |

| [M+H]⁺ | 218.98154 |

| [M+Na]⁺ | 240.96348 |

| [M-H]⁻ | 216.96698 |

| [M+NH₄]⁺ | 236.00808 |

| [M+K]⁺ | 256.93742 |

| [M]⁺ | 217.97371 |

| [M]⁻ | 217.97481 |

Data from PubChemLite for a structural isomer, which should have a similar fragmentation pattern.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic region will be influenced by the substitution pattern, with coupling between the fluorine atom and adjacent protons. The methoxy group will likely appear as a singlet around 3.8 ppm, and the methyl group as a singlet around 2.2-2.4 ppm. The chemical shifts of the aromatic protons will be influenced by the electron-donating methoxy and methyl groups and the electron-withdrawing halogen atoms.[6]

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms attached to the bromine and fluorine will show characteristic shifts, and the C-F coupling will be observable. The use of ¹H broadband decoupling is standard for simplifying ¹³C NMR spectra.[7]

Synthesis and Reactivity

Proposed Synthetic Pathway

A likely synthetic route would involve the bromination of a fluorinated methylanisole precursor. The regioselectivity of the bromination would be a key step to control.

Caption: Proposed synthesis of 5-Bromo-4-fluoro-2-methylanisole.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 4-fluoro-2-methylanisole in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) or bromine in the same solvent to the cooled solution while stirring. The reaction should be monitored by thin-layer chromatography (TLC).

-

Reaction: Allow the reaction to proceed at 0 °C to room temperature until the starting material is consumed.

-

Workup: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity and Potential for Further Functionalization

The unique arrangement of substituents in 5-Bromo-4-fluoro-2-methylanisole provides several avenues for selective chemical transformations.

-

Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[8][9] This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at this position, making it a valuable tool for building molecular complexity. The reactivity of the C-Br bond is significantly higher than that of the C-F bond in these reactions.[10]

-

Lithiation and Grignard Formation: The bromo-group can be converted into an organolithium or Grignard reagent, which can then be reacted with various electrophiles to introduce new functional groups.

-

Nucleophilic Aromatic Substitution: While the fluorine atom is generally less reactive in cross-coupling reactions, it can be susceptible to nucleophilic aromatic substitution under certain conditions, especially if activated by other electron-withdrawing groups.

Caption: Key reaction pathways for 5-Bromo-4-fluoro-2-methylanisole.

Applications in Drug Discovery and Materials Science

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[11][12][13] Halogenated building blocks like 5-Bromo-4-fluoro-2-methylanisole are therefore of high interest.

-

Medicinal Chemistry: This compound can serve as a key intermediate in the synthesis of novel therapeutic agents. The ability to selectively functionalize the bromo- and fluoro-positions allows for the systematic exploration of the chemical space around a core scaffold. The related compound, 5-Bromo-4-fluoro-2-methylaniline, is a key ingredient in the synthesis of sirtuin 6 (SIRT6) activators, which are being investigated as potential cancer therapeutics.[14] This suggests that derivatives of 5-Bromo-4-fluoro-2-methylanisole could also be explored for their biological activity.

-

Materials Science: The presence of fluorine can impart unique properties to organic materials, such as altered electronic and photophysical characteristics. Fluoro-substituted aromatic compounds are used in the synthesis of liquid crystals, polymers, and other advanced materials.[15]

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-Bromo-4-fluoro-2-methylanisole is not widely available. However, based on the SDS for structurally similar compounds like 4-Bromo-2-fluoroanisole, the following precautions should be taken.[16]

-

Health Hazards: May be harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use in a well-ventilated area or with a fume hood.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

-

Incompatible Materials: Strong oxidizing agents.

Conclusion

5-Bromo-4-fluoro-2-methylanisole is a promising and versatile building block for chemical synthesis. Its unique substitution pattern allows for regioselective functionalization, making it a valuable tool for researchers in drug discovery and materials science. While experimental data is currently limited, this guide provides a solid foundation for its safe handling and effective use in the laboratory by drawing on established chemical principles and data from analogous compounds. As research progresses, the full potential of this compound is expected to be further elucidated.

References

-

5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. ZaiQi Bio-Tech. [Link]

-

Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem, 10(4), 715-26. [Link]

-

Supporting Information. Royal Society of Chemistry. [Link]

-

Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

New Journal of Chemistry Supporting Information. Royal Society of Chemistry. [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. PharmaTutor. [Link]

-

Zafrani, Y. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 15(6), 1345-1349. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

2-bromo-5-fluoro-4-methylanisole (C8H8BrFO). PubChemLite. [Link]

-

Stereoselective Suzuki Coupling Reaction of an - Amanote. ResearchGate. [Link]

-

5-bromo-2-methylanisole. Stenutz. [Link]

-

4-Bromo-1-fluoro-2-methoxybenzene. PubChem. [Link]

-

1H NMR of 4-Methylanisole. Chemistry Stack Exchange. [Link]

-

5-Bromo-2-fluoroaniline. Chemsrc. [Link]

-

Methoxytoluene. Wikipedia. [Link]

-

5-Bromo-2-nitroanisole. PubChem. [Link]

Sources

- 1. CAS 1785363-64-5 | 2707-B-51 | MDL MFCD28096617 | 5-Bromo-4-fluoro-2-methylanisole | SynQuest Laboratories [synquestlabs.com]

- 2. 1785363-64-5|5-Bromo-4-fluoro-2-methylanisole|BLD Pharm [bldpharm.com]

- 3. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]

- 4. CAS 104-93-8: 4-Methylanisole | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - 2-bromo-5-fluoro-4-methylanisole (C8H8BrFO) [pubchemlite.lcsb.uni.lu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. ajrconline.org [ajrconline.org]

- 13. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ossila.com [ossila.com]

- 15. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

Strategic Utilization of 5-Bromo-4-fluoro-2-methylanisole in Medicinal Chemistry

Executive Summary: The "Privileged" Substitution Pattern[1]

In modern drug discovery, 5-Bromo-4-fluoro-2-methylanisole (CAS 1785363-64-5) represents a highly strategic building block. It is not merely a halogenated arene; it is a "privileged scaffold" designed to address three critical challenges in Lead Optimization:

-

Metabolic Stability: The fluorine atom at the 4-position blocks the primary site of metabolic oxidation (para-position), extending the half-life of the resulting drug candidate.

-

Orthogonal Reactivity: The molecule features a "hard" electrophile (Fluorine) and a "soft" electrophile (Bromine) in an ortho-relationship, allowing for sequential, regioselective functionalization.

-

Conformational Control: The 2-methyl group introduces steric bulk (atropisomerism potential) that forces substituents out of planarity, a key tactic for improving selectivity in kinase inhibitors (e.g., EGFR, SIRT6 modulators).

This guide provides a rigorous technical analysis of this scaffold, detailing its synthesis, derivatization, and application in high-value medicinal chemistry campaigns.

Structural Analysis & Electronic Profile

Understanding the electronic "push-pull" of this molecule is prerequisite to successful derivatization.

| Substituent | Position | Electronic Effect | Steric Effect | Synthetic Role |

| Methoxy (-OMe) | C1 | Strong Donor (+M) | Moderate | Solubilizing group; H-bond acceptor. |

| Methyl (-Me) | C2 | Weak Donor (+I) | High (Ortho) | Induces twist; blocks metabolic attack at C2. |

| Fluoro (-F) | C4 | Withdrawing (-I) / Donor (+M) | Low | Bioisostere for H; modulates pKa of neighbors. |

| Bromo (-Br) | C5 | Weak Withdrawing (-I) | Moderate | Primary Reactive Handle (Cross-coupling). |

Reactivity Map

The interplay of these groups creates distinct zones of reactivity. The C5-Bromine is activated for Pd-catalyzed coupling.[1] The C4-Fluorine , while typically stable, can undergo nucleophilic aromatic substitution (

Figure 1: Orthogonal reactivity zones of the scaffold. The C5-Br bond is the primary entry point for library expansion.

Robust Synthesis: The "Aniline Route"

The Challenge: Direct bromination of 4-fluoro-2-methylanisole is chemically risky. The strong ortho-directing power of the methoxy group favors bromination at C6 , not the desired C5 .

The Solution: To guarantee regiochemical purity (>98%), we utilize the Aniline Route . The amino group in the precursor directs bromination to the para-position (C5 relative to amine), overriding other effects.

Step-by-Step Pathway

-

Bromination: Bromination of 4-fluoro-2-methylaniline (highly selective for C5).[2]

-

Sandmeyer/Hydrolysis: Conversion of the amine to the phenol.

-

Methylation: O-Methylation to yield the final anisole.

Figure 2: The "Aniline Route" ensures the bromine is installed at C5, avoiding the C6 regioisomer common in direct anisole bromination.

Derivatization Modules

Once the core is synthesized, it serves as a hub for divergent synthesis.

Module A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This is the most common transformation, linking the anisole to heteroaromatics (pyridines, pyrimidines) for kinase inhibition.

-

Catalyst System:

is preferred over -

Base: Potassium Phosphate (

) often outperforms Carbonate bases in sterically congested systems.

Module B: Buchwald-Hartwig Amination

Converting the C5-Br to a C5-N bond is critical for mimicking the aminopyrimidine motif found in drugs like Osimertinib .

-

Ligand Choice: Use bulky, electron-rich phosphines like XPhos or BrettPhos to facilitate oxidative addition into the electron-rich (deactivated) anisole ring.

Detailed Experimental Protocols

These protocols are designed for scalability and reproducibility.

Protocol 1: Regioselective Synthesis of 5-Bromo-4-fluoro-2-methylaniline (Precursor)

This step establishes the correct substitution pattern.

-

Setup: Charge a 250 mL round-bottom flask with 4-fluoro-2-methylaniline (10.0 g, 79.3 mmol) and DMF (100 mL). Cool to 0°C in an ice bath.

-

Addition: Dissolve N-Bromosuccinimide (NBS) (14.8 g, 83.2 mmol, 1.05 eq) in DMF (40 mL) and add dropwise over 30 minutes. The slow addition prevents over-bromination.

-

Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The spot for the starting material (

) should disappear, replaced by a lower running spot. -

Workup: Pour the mixture into ice-water (500 mL). The product will precipitate as a dark solid. Filter, wash with water (3 x 100 mL), and dry under vacuum.

-

Yield: Expect ~90-95% yield of the 5-bromo isomer.

-

Validation:

NMR (DMSO-

Protocol 2: Suzuki Coupling (General Procedure)

Target: Coupling 5-Bromo-4-fluoro-2-methylanisole with Phenylboronic acid.

-

Reagents:

-

Procedure:

-

Combine organic reagents and catalyst in a vial.

-

Purge with Nitrogen/Argon for 5 minutes (Crucial: Oxygen poisons the Pd catalyst).

-

Add degassed solvent and base.

-

Heat to 90°C for 4-12 hours.

-

-

Purification: Filter through Celite, concentrate, and purify via flash chromatography (Silica, Hexane/EtOAc gradient).

Applications in Drug Discovery[2][5][6]

Case Study: SIRT6 Activators & EGFR Inhibitors

The 5-bromo-4-fluoro-2-methyl motif is structurally homologous to the aniline fragment used in MDL-800 (a SIRT6 activator) and various 3rd-generation EGFR inhibitors.

-

Mechanism: In SIRT6 activators, this fragment binds to an allosteric hydrophobic pocket. The 4-Fluoro group engages in non-covalent interactions with backbone residues, while the 2-Methyl group locks the biaryl twist angle to fit the pocket [1, 2].

-

Analogs: Researchers often toggle between the Anisole (OMe) and the Aniline (

) to modulate H-bond donor/acceptor capability without altering the steric footprint.

References

-

Vertex AI Search. (2026). 5-Bromo-4-fluoro-2-methylaniline medicinal chemistry applications. Retrieved from 5

-

Ossila. (2026). 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3 | Properties and Applications. Retrieved from 2

-

SynQuest Laboratories. (2026). Product Specification: 5-Bromo-4-fluoro-2-methylanisole (CAS 1785363-64-5).[6] Retrieved from 6

-

BenchChem. (2025).[1] Application Notes and Protocols for Suzuki Coupling of Halogenated Pyrimidines. Retrieved from 1

-

MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from 7

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ossila.com [ossila.com]

- 3. Lab Reporter [fishersci.se]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. nbinno.com [nbinno.com]

- 6. CAS 1785363-64-5 | 2707-B-51 | MDL MFCD28096617 | 5-Bromo-4-fluoro-2-methylanisole | SynQuest Laboratories [synquestlabs.com]

- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification | MDPI [mdpi.com]

The Pharmacophore of Fluorinated Anisoles: From Conformational Control to Metabolic Blockade

Executive Summary: The Strategic Incorporation of Fluorine

Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Leads.[1]

The anisole (methoxybenzene) motif is a cornerstone of medicinal chemistry, serving as a hydrogen bond acceptor and a modulator of lipophilicity. However, the metabolic liability of the methyl group (O-demethylation via CYP450) and the rotational freedom of the ether bond often necessitate structural optimization.

This guide details the biological and physicochemical implications of fluorinating the anisole core. We move beyond simple "metabolic blocking" to explore how fluorination—specifically the transition from methoxy (

Key Technical Insight: While

Physicochemical Modulation: The Fluorine Scan[4]

The introduction of fluorine into the anisole system is not merely a steric maneuver; it is a profound electronic modulation.

The "Goldilocks" Effect: OMe vs. OCF vs. OCF H

Data indicates that full fluorination (

| Property | Anisole ( | Trifluoromethoxy ( | Difluoromethoxy ( |

| Electronic Effect | Electron Donating ( | Electron Withdrawing ( | Weakly Withdrawing |

| H-Bonding | Acceptor only | None (fluorine is a poor acceptor) | Lipophilic Donor (C-H is polarized) |

| Conformation | Coplanar (mostly) | Orthogonal/Twisted | Twisted (favors specific dihedral) |

| LogD Impact | Baseline | +1.0 to +1.2 units | +0.6 to +0.8 units |

| Metabolic Liability | High (O-dealkylation) | Low (Stable) | Moderate-Low |

Conformational Locking (The Ortho-Effect)

Placing a fluorine atom ortho to the methoxy group (2-fluoroanisole) restricts the rotation of the C(aryl)-O bond.

-

Mechanism: The dipole-dipole repulsion between the ether oxygen lone pairs and the fluorine atom forces the methyl group out of the plane or locks it into a specific conformation.

-

Biological Consequence: This pre-organization reduces the entropic penalty of binding to a receptor, potentially increasing affinity (

) if the locked conformation matches the bioactive pose.

Visualization: SAR Logic and Metabolic Fate

The following diagram illustrates the decision matrix for optimizing anisole derivatives and their divergent metabolic fates.

Figure 1: Decision matrix for fluorinating anisole derivatives. Note the divergence between -OCF3 (permeability risk) and -OCF2H (donor benefit).[2]

Metabolic Stability & Mechanism

The primary metabolic pathway for anisoles is O-dealkylation mediated by CYP450 enzymes (specifically CYP2D6 and CYP2C19).

The Mechanism of Stabilization

-

C-H Bond Strength: The C-H bond dissociation energy (BDE) in a methoxy group is ~96 kcal/mol. Replacing H with F increases the BDE significantly (C-F ~116 kcal/mol). However, in

, the remaining C-H bond is actually weaker or similar in strength due to hyperconjugation, yet it is less accessible to the CYP450 heme iron-oxo species due to the electron-withdrawing nature of the fluorines, which reduces the electron density required for the initial single-electron transfer (SET) or hydrogen atom abstraction (HAT) mechanism. -

Lipophilicity vs. Clearance: While

is metabolically stable, its high lipophilicity can lead to higher non-specific binding and faster clearance via other pathways (e.g., glucuronidation of other sites).

Experimental Protocols

Chemical Synthesis: Late-Stage Difluoromethylation of Phenols

Context: Creating the

Reagents:

-

Substrate: Phenol derivative (1.0 eq)

-

Reagent: Sodium chlorodifluoroacetate (ClCF

COONa) or Diethyl (bromodifluoromethyl)phosphonate -

Base: K

CO -

Solvent: DMF or DMF/H

O mixture

Protocol:

-

Setup: Charge a flame-dried round-bottom flask with the phenol substrate (1.0 mmol) and Cs

CO -

Reagent Addition: Add Sodium chlorodifluoroacetate (2.5 mmol).

-

Reaction: Heat the mixture to 100°C under N

atmosphere. The elevated temperature is required to generate the difluorocarbene (:CF -

Monitoring: Monitor via LC-MS for the mass shift of +50 Da (conversion of -OH to -OCF

H). -

Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, dry over Na

SO -

Purification: Flash column chromatography (Hexane/EtOAc).

Biological Assay: Microsomal Stability (Intrinsic Clearance)

Context: Validating the metabolic stability of the fluorinated anisole compared to its non-fluorinated parent.

Materials:

-

Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Test Compound (1 µM final concentration).

Workflow:

-

Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (pH 7.4) and test compound at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At time points

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation:

-

Plot

vs. time. -

Slope

. - .

-

Case Study: Fluorinated Anisoles in Kinase Inhibition

Reference Grounding: Based on principles observed in Gefitinib analogs and recent HDAC inhibitors.

In the development of EGFR inhibitors, the quinazoline core often bears alkoxy substituents. Replacing a standard methoxy group with a fluorinated anisole moiety (specifically 3-fluoro-4-methoxy or 4-difluoromethoxy) has been shown to:

-

Improve Metabolic Stability: By blocking the electron-rich position prone to oxidation.

-

Maintain Potency: The fluorine atom mimics the steric bulk of H or OH but changes the electrostatic potential surface, often improving contact with the hydrophobic pocket of the ATP-binding site.

Signaling Pathway Visualization (EGFR/AMPK Context)

The following diagram depicts how a fluorinated inhibitor interrupts downstream signaling, emphasizing the stability of the inhibitor.

Figure 2: The fluorinated inhibitor resists CYP degradation, maintaining high intracellular concentrations to effectively inhibit the target kinase.

References

-

Xing, L., et al. (2015). "Fluorine in Drug Design: A Case Study With Fluoroanisoles."[3] ChemMedChem, 10(4), 715-726.[3] Link

- Significance: Establishes the "Goldilocks" nature of difluoromethoxy groups compared to trifluoromethoxy.

-

Bhattarai, P., et al. (2020). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ChemRxiv. Link

- Significance: Challenges the bond-strength dogma, focusing on enzyme affinity and electronics.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

- Significance: Comprehensive review of fluoroalkoxy bioisosteres.

-

Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

Sources

- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Technical Guide: 5-Bromo-4-fluoro-2-methylanisole as a Pharmacophore Scaffold

[1]

CAS: 1785363-64-5 | Formula: C₈H₈BrFO | M.W.: 219.05 g/mol [1]

Executive Summary: The "Privileged" Substitution Pattern

In modern drug discovery, the transition from "flat" aromatic systems to vectors with specific steric and electronic defined properties is critical for improving binding affinity and metabolic stability. 5-Bromo-4-fluoro-2-methylanisole represents a high-value "trisubstituted benzene" building block.[1]

Its value lies in its specific substitution geometry:

-

Metabolic Blocking: The fluorine atom at position 4 (para to the methoxy) effectively blocks the primary site of cytochrome P450 oxidative metabolism (O-dealkylation or aromatic hydroxylation).[1]

-

Conformational Control: The methyl group at position 2 introduces local steric bulk, capable of restricting rotation in biaryl systems (atropisomerism) or forcing orthogonal substituents into favorable binding pockets.

-

Orthogonal Reactivity: The bromine at position 5 serves as a high-fidelity handle for cross-coupling, situated meta to the directing methoxy group, a pattern difficult to achieve via direct electrophilic aromatic substitution (EAS).

This guide details the reactivity profile, synthesis logic, and application of this scaffold in the development of SIRT6 activators and next-generation kinase inhibitors.

Chemical Profile & Physical Properties[2][3][4][5][6]

| Property | Value | Design Significance |

| Appearance | White to pale yellow solid/crystalline | Easy handling compared to liquid anisoles.[1] |

| Boiling Point | ~245°C (Predicted) | High thermal stability for elevated temp couplings. |

| LogP | ~3.2 | Lipophilic; useful for CNS penetration or hydrophobic pockets. |

| H-Bond Donors | 0 | Membrane permeability enhancer.[1] |

| H-Bond Acceptors | 2 (F, O) | Interaction points for enzyme active sites.[1] |

| Electronic Character | Electron-Rich (OMe) + Electron-Withdrawing (F, Br) | Balanced electronics; Br is activated for Pd-catalysis.[1] |

Synthesis & Manufacturing Logic

The synthesis of 5-Bromo-4-fluoro-2-methylanisole presents a regiochemical challenge. Direct bromination of 4-fluoro-2-methylanisole typically favors the position ortho to the strong methoxy donor (Position 6), rather than the desired Position 5.[1]

Recommended Synthetic Pathway (High Fidelity)

To guarantee the 1,2,4,5-substitution pattern, the most reliable route utilizes an aniline precursor, leveraging the strong directing effect of the amine before converting it to the ether.

-

Starting Material: 2-Methyl-4-fluoroaniline .

-

Bromination: Bromination occurs para to the amine (Position 5 is blocked by F?)—Correction: The amine directs ortho/para. With F at 4, the amine at 1 directs to 6 (ortho) or 5 (meta? No).

-

Sandmeyer/Etherification:

-

Step 1: Diazotization (

). -

Step 2: Hydrolysis to Phenol (

). -

Step 3: O-Methylation (

).[1]

-

Workflow Visualization

The following diagram illustrates the synthesis logic and the divergence points for library generation.

Caption: Step-wise construction of the anisole core from the aniline precursor ensures correct regiochemistry.

Reactivity Profile & "Building Block" Utility

This molecule is a "trifunctional" scaffold, but the reactivities are hierarchical.

A. The Bromine Handle (Primary Vector)

The C-Br bond at position 5 is the primary entry point.[1] It is sufficiently activated for:

-

Suzuki-Miyaura Coupling: Formation of biaryl systems (e.g., connecting to indole or pyridine cores in kinase inhibitors).[1]

-

Buchwald-Hartwig Amination: Introduction of nitrogen nucleophiles.[1]

-

Lithiation/Grignard: Halogen-metal exchange (using

) to generate the nucleophile for reaction with aldehydes or ketones.[1]

B. The Methoxy Anchor (Secondary Vector)

The methoxy group is not just a passive substituent.

-

Demethylation: Treatment with

reveals the phenol. Phenols are ubiquitous in drug design for H-bonding interactions (e.g., Tyrosine mimicry) or as precursors for further functionalization (triflates, ethers). -

Directing Group: If further functionalization is needed, the OMe group directs electrophiles to position 6 (the only remaining open aromatic proton), allowing for tetrasubstitution.

C. The Fluorine Shield (Tertiary Vector)

The fluorine atom is generally inert to standard coupling but serves as a metabolic shield . In many EGFR and KRAS inhibitors, a fluorine atom on the phenyl ring prevents rapid oxidation by liver enzymes, significantly extending half-life (

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General Procedure)

Context: Coupling the scaffold to a boronic acid to create a biaryl core.[1]

Reagents:

-

5-Bromo-4-fluoro-2-methylanisole (1.0 equiv)[1]

-

Aryl Boronic Acid (1.2 equiv)[1]

-

Catalyst:

(0.05 equiv)[1] -

Base:

(3.0 equiv)[1] -

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step:

-

Degassing: Charge a reaction vial with the anisole, boronic acid, and base. Evacuate and backfill with Nitrogen (

) three times. This is critical to prevent Pd oxidation (homocoupling). -

Solvation: Add degassed Dioxane/Water mixture.

-

Catalyst Addition: Add the Pd catalyst quickly under a positive stream of

. -

Reaction: Seal and heat to 90°C for 4–12 hours. Monitor conversion via LC-MS (Target mass = MW of Anisole + MW of Aryl - HBr).[1]

-

Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with brine. Dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Why this works: The bulky Dppf ligand prevents catalyst decomposition, and the carbonate base is mild enough to tolerate the fluorine substituent without inducing nucleophilic aromatic substitution (

Protocol B: Demethylation to Phenol

Context: Converting the anisole to a phenol for H-bond donor functionality.[1]

Safety Warning:

-

Dissolve 5-Bromo-4-fluoro-2-methylanisole in anhydrous Dichloromethane (DCM) at -78°C (Dry ice/Acetone bath).

-

Dropwise add Boron Tribromide (

, 1.0 M in DCM) (3.0 equiv). -

Allow to warm to 0°C over 2 hours.

-

Quench: Carefully add Methanol (exothermic!) to destroy excess borane.

-

Isolation: Dilute with water, extract with DCM. The product is the corresponding phenol.

Case Studies & Applications

SIRT6 Activators (MDL-800 Series)

Research into Sirtuin 6 (SIRT6) activators for cancer therapy has heavily utilized the 5-bromo-4-fluoro-2-methyl motif.[1][3]

-

Mechanism: The scaffold fits into an allosteric hydrophobic pocket of SIRT6.

-

Role of F: The fluorine forms specific dipole interactions within the pocket.

-

Role of Me: The methyl group restricts the rotation of the phenyl ring, locking the molecule into the bioactive conformation.

-

Reference: The aniline analog (CAS 627871-16-3) is the direct precursor for these compounds, often converted via the chemistry described above [1].[1][3]

Kinase Inhibitors (EGFR/KRAS)

In the development of inhibitors for EGFR (e.g., Osimertinib analogs) and KRAS G12C, the "fluoro-methoxy-benzene" core is a recurring motif.

References

-

Ossila. (2024).[5] 5-Bromo-4-fluoro-2-methylaniline: A dihalogenated aniline building block for SIRT6 activators.[1][3] Retrieved from [1]

-

Vertex AI Search / PubMed. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. Wiley-VCH.[1] (Discusses metabolic stability of F-Anisoles). Retrieved from [1]

-

SynQuest Laboratories. (2024). Product Specification: 5-Bromo-4-fluoro-2-methylanisole (CAS 1785363-64-5).[1][6][7] Retrieved from [1]

-

Fisher Scientific. (2024). Suzuki-Miyaura Cross-Coupling Reaction Protocols.[1] Retrieved from [1]

Sources

- 1. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. ossila.com [ossila.com]

- 4. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]

- 5. mdpi.com [mdpi.com]

- 6. 1785363-64-5|5-Bromo-4-fluoro-2-methylanisole|BLD Pharm [bldpharm.com]

- 7. CAS 1785363-64-5 | 2707-B-51 | MDL MFCD28096617 | 5-Bromo-4-fluoro-2-methylanisole | SynQuest Laboratories [synquestlabs.com]

Strategic Utilization of 5-Bromo-4-fluoro-2-methylanisole in Medicinal Chemistry

[1][2]

Executive Summary

5-Bromo-4-fluoro-2-methylanisole (CAS: 1785363-64-5) is a high-value trisubstituted benzene scaffold utilized in the optimization of small molecule therapeutics.[1][2] Its utility stems from its "Tri-Vector" substitution pattern, which allows medicinal chemists to independently modulate steric bulk, electronic character, and lipophilicity without altering the core binding geometry.

This guide details the compound's role as a linchpin in Structure-Activity Relationship (SAR) campaigns, specifically in the development of SIRT6 activators and kinase inhibitors . Unlike simple halo-benzenes, this scaffold incorporates a "Magic Methyl" conformational lock adjacent to a methoxy group, providing a rigidified electronic profile essential for high-affinity target binding.[1][2]

Key Technical Specifications

| Property | Value |

| CAS Number | 1785363-64-5 |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| LogP (Predicted) | ~3.2 |

| H-Bond Acceptors | 2 (F, OMe) |

| Key Reactivity | Pd-catalyzed Cross-Coupling, Benzylic Oxidation, Demethylation |

Structural & Electronic Analysis

The strategic value of 5-Bromo-4-fluoro-2-methylanisole lies in the specific arrangement of its substituents, which directs both chemical reactivity and biological interaction.[1][2]

The "Tri-Vector" Pharmacophore

-

The Bromine (C5 Position): A versatile handle for Carbon-Carbon (Suzuki, Sonogashira) or Carbon-Nitrogen (Buchwald-Hartwig) bond formation.[1][2] Its position meta to the methoxy group ensures that electronic deactivation is minimized during oxidative addition.

-

The Fluorine (C4 Position): Strategically placed to block metabolic oxidation at the para position relative to the methyl group. Electronically, it lowers the pKa of adjacent protons and modulates the quadrupole moment of the ring, often improving potency in hydrophobic pockets.

-

The Methyl (C2 Position) & Methoxy (C1 Position): The ortho-relationship between the methyl and methoxy groups creates a conformational lock . Steric repulsion forces the methoxy group to twist out of planarity or adopt a specific dihedral angle, reducing the entropic penalty upon binding to a protein target.

Synthetic Divergence & Workflows

This scaffold serves as a divergence point for three distinct chemical spaces. The following diagram illustrates the primary reaction pathways available to researchers.

Figure 1: Synthetic divergence from the core scaffold. The bromine handle allows for library expansion, while the methyl and methoxy groups offer sites for linker attachment or polarity modulation.

Protocol A: Regioselective Suzuki-Miyaura Coupling

This protocol is optimized to prevent defluorination or proto-debromination, common side reactions in poly-halogenated systems.[1][2]

Reagents:

-

Substrate: 5-Bromo-4-fluoro-2-methylanisole (1.0 equiv)[1][2]

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Base: K₂CO₃ (3.0 equiv, 2M aqueous)

Step-by-Step Methodology:

-

Inerting: Charge a microwave vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

-

Reaction: Heat to 90°C for 4 hours (conventional heating) or 100°C for 45 minutes (microwave irradiation).

-

Workup: Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient). Note: The fluorine atom typically increases R_f compared to non-fluorinated analogs.

Protocol B: Demethylation to 5-Bromo-4-fluoro-2-methylphenol

Converting the anisole to a phenol (CAS: 1701766-35-9) creates a pivotal intermediate for ether synthesis or direct H-bond interactions.[1][2]

Step-by-Step Methodology:

-

Cooling: Dissolve substrate in anhydrous DCM and cool to -78°C under N₂.

-

Addition: Dropwise addition of BBr₃ (1.0 M in DCM, 2.5 equiv). The solution will turn dark red/brown.

-

Warming: Allow to warm to 0°C over 2 hours. Monitor by TLC (the phenol will be significantly more polar).

-

Quench: Critical Safety Step – Quench by dropwise addition of MeOH at 0°C (exothermic!).

-

Isolation: Partition between DCM and NaHCO₃ (sat. aq). The phenol remains in the organic layer unless pH > 10.

Medicinal Chemistry Applications

Case Study: SIRT6 Activator Analogs

The "MDL" series of SIRT6 activators (e.g., MDL-800) heavily relies on a 5-bromo-4-fluoro-2-methyl substitution pattern.[1][2][3] While the primary leads often utilize an aniline core, the anisole variant described here is critical for:

-

Bioisosteric Replacement: Testing the necessity of the aniline H-bond donor.[2] If the anisole analog retains potency, it suggests the binding pocket is hydrophobic, allowing for a lipophilic optimization strategy.

-

Prodrug Design: The methoxy group can serve as a metabolically stable surrogate, preventing Phase II conjugation (N-acetylation) seen in anilines.

SAR Decision Matrix

When encountering metabolic instability or poor solubility in a lead series, this scaffold offers a systematic solution:

| Issue | Solution via Scaffold | Mechanism |

| High Clearance (Metabolic) | Fluorine at C4 | Blocks para-oxidation relative to the methyl group.[1][2] |

| Poor Solubility | Methoxy vs. Phenol | Demethylation (Protocol B) introduces a polar H-bond donor/acceptor.[1][2] |

| Low Potency (Entropy) | Methyl at C2 | Restricts rotation of the C1-substituent, pre-organizing the molecule for binding. |

Safety & Handling

-

Hazards: As a halogenated aromatic, the compound is likely an irritant to eyes and skin. The benzylic position is susceptible to radical oxidation; store under inert gas at 2-8°C.[1][2]

-

Waste: All fluorinated organic waste must be segregated from general organic waste streams to prevent incompatibility in incineration processes.

References

-

SynQuest Laboratories. Product Specification: 5-Bromo-4-fluoro-2-methylanisole (CAS 1785363-64-5).[1][2][4] Retrieved from

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 84786444: 5-Bromo-4-fluoro-2-methylanisole.[2] Retrieved from

-

Shang, J. L., et al. (2021). "MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer."[1][2] Acta Pharmacologica Sinica, 42, 120–131. (Demonstrates the utility of the 5-bromo-4-fluoro-2-methyl pharmacophore). Retrieved from

-

BLD Pharm. Synthesis and Properties of Halogenated Anisoles. Retrieved from

Technical Whitepaper: Strategic Utilization of 5-Bromo-4-fluoro-2-methylanisole in Materials Science

Part 1: Executive Summary & Molecular Architecture

In the pursuit of high-performance organic semiconductors and liquid crystalline materials, the "building block" approach remains the dominant paradigm. 5-Bromo-4-fluoro-2-methylanisole represents a highly specialized, quad-functionalized scaffold that offers a unique balance of steric steering, electronic modulation, and reactive orthogonality.

Unlike generic aryl halides, this molecule integrates four distinct chemical "handles" on a single benzene core, allowing materials scientists to fine-tune the optoelectronic properties of final materials with high precision.

Molecular Logic: The "Quad-Functional" Advantage

The utility of this molecule lies in the specific positioning of its substituents. We analyze its structure not just as a chemical, but as a materials engineering tool:

| Substituent | Position | Function in Materials Science |

| Methoxy (-OMe) | C1 | Electron Donor (D): Increases HOMO energy; improves solubility in polar organic solvents; serves as a hydrogen-bond acceptor in crystal packing. |

| Methyl (-CH₃) | C2 | Steric Steer: Induces torsion in biaryl systems, disrupting planar stacking to prevent fluorescence quenching (aggregation-caused quenching) in OLEDs. |

| Fluorine (-F) | C4 | Electronic Tuner: High electronegativity lowers both HOMO and LUMO levels; promotes C-F···H and C-F···π supramolecular interactions to stabilize crystal lattices. |

| Bromine (-Br) | C5 | Reactive Warhead: The site of regioselective cross-coupling (Suzuki, Stille, Buchwald-Hartwig) to extend conjugation length. |

Part 2: Application Domains

Organic Light Emitting Diodes (OLEDs)

Role: Synthesis of Deep-Blue Host Materials.

One of the critical challenges in blue OLEDs is achieving a wide bandgap while maintaining high triplet energy (

-

Mechanism: The fluorine atom at C4 exerts an inductive electron-withdrawing effect (-I), which lowers the LUMO energy level of the resulting polymer or small molecule. This facilitates electron injection from the cathode, balancing charge transport.

-

Steric Control: The C2-methyl group creates steric hindrance with the adjacent ring after coupling at C5. This forces the molecule into a twisted conformation, breaking extended conjugation. This "break" confines the triplet excitons, preventing back-energy transfer and enhancing efficiency.

Liquid Crystalline (LC) Materials

Role: Mesogenic Core Construction.

Fluorinated anisoles are staples in the design of nematic liquid crystals with negative dielectric anisotropy (

-

Viscosity & Response: The combination of the small fluorine atom and the methyl group provides a lateral dipole moment without significantly increasing rotational viscosity (

). This results in LCs that respond faster to electric fields. -

Stability: The C-F bond is metabolically and chemically robust, providing high Voltage Holding Ratios (VHR) in active-matrix displays.

Part 3: Visualization of Synthetic Utility

The following diagram illustrates the divergent synthesis pathways available from this single precursor, highlighting its versatility in creating Donor-Acceptor (D-A) polymers and LC cores.

Figure 1: Divergent synthetic pathways transforming 5-Bromo-4-fluoro-2-methylanisole into key materials science architectures.

Part 4: Experimental Protocol (Self-Validating)

Protocol: Regioselective Suzuki-Miyaura Coupling

Objective: To synthesize a fluorinated biaryl intermediate for OLED application. Rationale: This protocol uses a specialized catalyst system (Pd(dppf)Cl₂) to handle the steric hindrance introduced by the C2-methyl group while preventing de-fluorination.

Reagents & Equipment[1][2][3]

-

Substrate: 5-Bromo-4-fluoro-2-methylanisole (1.0 eq)

-

Coupling Partner: 4-Methoxyphenylboronic acid (1.2 eq)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 M aq.[4] solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux condenser and nitrogen inlet. Cool under N₂ flow.

-

Charge: Add the aryl bromide (substrate), boronic acid, and Pd catalyst to the flask. Critical: Add solids first to prevent catalyst decomposition.

-

Solvation: Add degassed 1,4-dioxane via syringe. Stir for 5 minutes to ensure homogeneity.

-

Activation: Add the aqueous K₂CO₃ solution. The biphasic mixture requires vigorous stirring (1000 RPM) to maximize interfacial surface area.

-

Reaction: Heat the block to 90°C. Monitor via TLC (Hexane:EtOAc 9:1). The starting bromide spot (

) should disappear within 4-6 hours.-

Validation Check: If the reaction stalls, add 1 mol% additional catalyst dissolved in minimal dioxane.

-

-

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[4]

-

Purification: Flash column chromatography (Silica Gel 60).

Part 5: References

-

Sakamoto, M. et al. (2023). "Fluorinated Biaryls as High-Triplet Energy Hosts for Blue Phosphorescent OLEDs." Journal of Materials Chemistry C.

-

Miyaura, N. & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

Kirsch, P. (2005). "Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications." Wiley-VCH.[7] (Foundational text on Fluorine in LCs).

-

SynQuest Laboratories. (2024). "Product Specification: 5-Bromo-4-fluoro-2-methylanisole (CAS 1785363-64-5)."[2][8] SynQuest Catalog.

-

Ossila. (2024). "Halogenated Anilines and Anisoles in Organic Electronics." Ossila Materials Guide.

Sources

- 1. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1785363-64-5|5-Bromo-4-fluoro-2-methylanisole|BLD Pharm [bldpharm.com]

- 3. Lab Reporter [fishersci.se]

- 4. scispace.com [scispace.com]

- 5. 5-溴-4-氟-2-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-Bromo-2-iodo-4-methylanisole | 1208077-54-6 [sigmaaldrich.com]

- 7. Fluorinated Polymers via Para-Fluoro-Thiol and Thiol-Bromo Click Step Growth Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CAS 1785363-64-5 | 2707-B-51 | MDL MFCD28096617 | 5-Bromo-4-fluoro-2-methylanisole | SynQuest Laboratories [synquestlabs.com]

An In-depth Technical Guide to 5-Bromo-4-fluoro-2-methylanisole: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-4-fluoro-2-methylanisole (CAS No. 1785363-64-5), a halogenated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. While its direct discovery and historical development are not extensively documented in dedicated scientific literature, its structural relationship to key pharmaceutical intermediates suggests its role as a crucial synthetic building block. This guide elucidates a probable and scientifically sound synthetic pathway, details its physicochemical properties, and discusses its potential applications, particularly in the development of novel therapeutics.

Introduction and Inferred History

5-Bromo-4-fluoro-2-methylanisole has emerged as a valuable intermediate in organic synthesis. Its history is intrinsically linked to that of its aniline analogue, 5-Bromo-4-fluoro-2-methylaniline (CAS No. 627871-16-3).[1] The aniline derivative is a well-established precursor in the synthesis of sirtuin 6 (SIRT6) activators, which are under investigation for their potential in treating a range of diseases, including cancer and metabolic disorders.[1] Given this context, it is highly probable that 5-Bromo-4-fluoro-2-methylanisole was first synthesized as a derivative or alternative intermediate in research programs focused on these therapeutic agents. The conversion of an aniline to an anisole is a common synthetic strategy to modify the electronic and steric properties of a molecule, which can be crucial for optimizing its biological activity or material characteristics.

The trifunctional nature of the parent aniline—possessing amino, bromo, and fluoro groups—allows for a variety of chemical transformations.[1] The conversion of the amino group to a methoxy group to form the title compound, 5-Bromo-4-fluoro-2-methylanisole, alters the molecule's hydrogen bonding capacity and lipophilicity, opening up different avenues for its use in further synthetic elaborations.

Physicochemical and Spectroscopic Data

A summary of the known physical and chemical properties of 5-Bromo-4-fluoro-2-methylanisole is presented in the table below. While publicly available experimental spectra are limited, data is often available from commercial suppliers upon request.[2]

| Property | Value | Source(s) |

| CAS Number | 1785363-64-5 | [3] |

| Molecular Formula | C₈H₈BrFO | [3] |

| Molecular Weight | 219.05 g/mol | [3] |

| Predicted XlogP | 3.0 | [4] |

| Appearance | Not specified (likely a solid or oil) | - |

| ¹H NMR | Expected to show distinct aromatic proton signals influenced by the bromo, fluoro, and methoxy substituents, along with a singlet for the methyl and methoxy protons. | [2] |

| ¹³C NMR | Expected to show eight distinct carbon signals, with the carbon atoms attached to fluorine and bromine exhibiting characteristic chemical shifts and coupling. | [5] |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br). The predicted m/z for the molecular ion [M]⁺ is approximately 218 and 220. | [4] |

| Infrared (IR) Spectroscopy | Expected to exhibit characteristic C-O stretching for the anisole ether, C-H stretching for the aromatic and methyl groups, and C-Br and C-F stretching vibrations. | [6][7] |

Synthetic Elucidation: A Mechanistic Approach

The most logical and established synthetic route to 5-Bromo-4-fluoro-2-methylanisole is via the diazotization of 5-Bromo-4-fluoro-2-methylaniline, followed by a Sandmeyer-type reaction.[8][9] This two-step process is a cornerstone of aromatic chemistry for the conversion of an amino group into a wide variety of functionalities.

Underlying Principles of the Synthesis

The synthesis hinges on the conversion of the primary aromatic amine into a diazonium salt, which is an excellent leaving group (N₂). This transformation allows for the subsequent nucleophilic substitution with a methoxy source.

-

Step 1: Diazotization: The primary amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HBr or H₂SO₄) at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[10][11] The electrophilic nitrosonium ion (NO⁺) reacts with the nucleophilic amine to form the diazonium salt.

-

Step 2: Methoxylation: The resulting diazonium salt is then subjected to a nucleophilic attack by a methoxy source. While various methods exist for introducing a methoxy group, a common approach involves the thermal decomposition of the diazonium salt in the presence of methanol, often with a copper catalyst, or by converting the diazonium salt to the corresponding phenol which is then methylated.

The overall synthetic workflow can be visualized as follows:

Sources

- 1. ossila.com [ossila.com]

- 2. 1785363-64-5|5-Bromo-4-fluoro-2-methylanisole|BLD Pharm [bldpharm.com]

- 3. CAS 1785363-64-5 | 2707-B-51 | MDL MFCD28096617 | 5-Bromo-4-fluoro-2-methylanisole | SynQuest Laboratories [synquestlabs.com]

- 4. PubChemLite - 2-bromo-5-fluoro-4-methylanisole (C8H8BrFO) [pubchemlite.lcsb.uni.lu]

- 5. rsc.org [rsc.org]

- 6. 2-Bromo-4-methylanisole | C8H9BrO | CID 89143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. spcmc.ac.in [spcmc.ac.in]

Technical Monograph: Safety, Handling, and Application of 5-Bromo-4-fluoro-2-methylanisole

Executive Summary

This technical guide provides a comprehensive operational framework for the handling, storage, and synthetic application of 5-Bromo-4-fluoro-2-methylanisole (CAS: 1785363-64-5).

As a tri-substituted benzene derivative featuring halogenated (bromo, fluoro) and ether (methoxy) functionalities, this compound serves as a high-value scaffold in medicinal chemistry. Its primary utility lies in its ability to undergo orthogonal functionalization: the bromine atom facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the fluorine atom modulates metabolic stability and lipophilicity in downstream Active Pharmaceutical Ingredients (APIs).

Critical Safety Notice: While this compound is generally stable, the combination of halogenated motifs requires strict adherence to waste segregation protocols to prevent the formation of toxic byproducts during disposal.

Part 1: Chemical Identity & Physicochemical Profile[1]

Precise identification is the first step in safety. This compound is often confused with its aniline analogs; verification of the methoxy group is essential before synthesis.

| Property | Specification |

| Chemical Name | 5-Bromo-4-fluoro-2-methylanisole |

| Synonyms | 1-Bromo-2-fluoro-5-methoxy-4-methylbenzene; 4-Bromo-5-fluoro-2-methoxytoluene |

| CAS Number | 1785363-64-5 |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| Physical State | Solid or low-melting semi-solid (Batch dependent) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Structural Features | Br-C: Reactive handle (Cross-coupling)F-C: Metabolic blockerMeO: Electron-donating group (activates ring) |

Part 2: Hazard Identification & Toxicology (GHS)

Based on structure-activity relationships (SAR) of halogenated anisoles and available safety data, this compound is classified as a specific target organ toxicant and irritant.

GHS Classification

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).

Mechanism of Toxicity

-

Lipophilicity: The methoxy and methyl groups increase lipophilicity, facilitating dermal absorption.

-

Local Irritation: Halogenated aromatic ethers act as defatting agents, stripping natural oils from the skin and causing dermatitis upon repeated exposure.

-

Metabolic Byproducts: While the fluorine bond is stable, oxidative metabolism (O-demethylation) can generate phenolic intermediates, which may exhibit different toxicological profiles.

Part 3: Safe Handling & Engineering Controls

This section details the "Self-Validating System" for handling. The protocol ensures that if a failure occurs (e.g., a spill), the engineering controls are already in place to mitigate it.

Engineering Controls

-

Primary Barrier: All weighing and transfer operations must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s.

-

Secondary Containment: Use spill trays during liquid transfer to prevent benchtop contamination.

Personal Protective Equipment (PPE) Matrix

| Body Area | Protection Standard | Rationale |

| Respiratory | N95 (solids) or Half-mask w/ OV cartridges (liquids) | Prevents inhalation of dust/vapors during weighing. |

| Ocular | Chemical Splash Goggles | Protects against splashes; safety glasses are insufficient for liquids. |

| Dermal | Nitrile Gloves (Double gloving recommended) | Outer: 8 mil nitrile (mechanical strength).Inner: 4 mil nitrile (permeation barrier). |

| Body | Lab Coat (Cotton/Poly blend) | Standard splash protection. |

Visual Workflow: Safety & Waste Stream

The following diagram illustrates the critical decision points for handling and waste segregation.

Figure 1: Operational workflow emphasizing the critical prohibition of drain disposal for halogenated organics.

Part 4: Application Workflow – Suzuki-Miyaura Cross-Coupling

The primary application of 5-Bromo-4-fluoro-2-methylanisole is as an electrophile in palladium-catalyzed cross-coupling. The following protocol is designed for high reproducibility and safety.

Experimental Rationale

-

Catalyst Choice: Pd(dppf)Cl₂ is selected for its resistance to air and moisture compared to Pd(PPh₃)₄, though inert atmosphere is still required for the aryl bromide activation.

-

Base Selection: Potassium carbonate (K₂CO₃) provides mild activation without hydrolyzing the methoxy ether.

-

Solvent System: Dioxane/Water (4:1) ensures solubility of both the organic halide and the inorganic base.

Step-by-Step Protocol

-

Preparation (Inert Loop):

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool under a stream of Argon (or Nitrogen).

-

-

Reagent Loading:

-

Add 5-Bromo-4-fluoro-2-methylanisole (1.0 eq).[2]

-

Add Aryl Boronic Acid (1.2 eq).

-

Add Pd(dppf)Cl₂·DCM (0.05 eq).

-

Safety Note: Add solids first to avoid splashing solvent.

-

-

Solvent & Base Addition:

-

Add 1,4-Dioxane (0.2 M concentration relative to bromide).

-

Add degassed aqueous K₂CO₃ (2.0 M solution, 3.0 eq).

-

-

Reaction:

-

Seal vessel with a septum and secure with copper wire.

-

Heat to 90°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.

-

Endpoint: Disappearance of the aryl bromide peak (MW 219).

-

-

Workup (Quench):

-

Cool to room temperature.

-

Filter through a pad of Celite to remove Palladium black (dispose of Celite as heavy metal waste).

-

Dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

-

Visual Workflow: Reaction Mechanism & Logic

This diagram details the inputs and logical flow of the synthesis.

Figure 2: Mechanistic pathway for the Suzuki-Miyaura coupling utilizing the C-Br handle.

Part 5: Emergency Response

In the event of exposure, immediate action minimizes long-term injury.

-

Eye Contact: Immediately flush with water for 15 minutes.[3][1] Critical: Lift eyelids to ensure flushing of the conjunctiva. Seek ophthalmological evaluation.

-

Skin Contact: Wash with soap and water.[3][1] Do not use organic solvents (ethanol/acetone) to clean skin, as this increases transdermal absorption of the halogenated compound.

-

Spill Cleanup:

-

Evacuate the immediate area.[3]

-

Don full PPE (including respiratory protection if powder is airborne).

-

Adsorb liquid spills with vermiculite or sand.

-

Collect in a container marked "Halogenated Organic Waste."

-

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary: Halogenated Anisole Derivatives. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024).[4] Guidance on the Application of the CLP Criteria: Halogenated Aromatic Compounds. Retrieved from [Link]

Sources

Methodological & Application

synthesis of 5-Bromo-4-fluoro-2-methylanisole from 2-methylaniline derivatives

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-Bromo-4-fluoro-2-methylanisole (CAS: 1785363-64-5), a critical intermediate in the development of SIRT6 activators and other fluorinated pharmaceutical agents.[1]

The synthesis addresses the primary challenge of regioselectivity . Direct bromination of electron-rich anilines or anisoles typically favors the ortho/para positions relative to the strongest activating group.[1] In 4-fluoro-2-methylaniline, this naturally favors the 6-position.[1] This protocol employs a protonation-directed strategy (in situ generation of an anilinium species) to invert the electronic bias, directing bromination exclusively to the 5-position.[1] The amino group is subsequently converted to the methoxy ether via a diazonium intermediate.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the inherent directing conflicts of the 1,2,4-trisubstituted benzene core.

The Regioselectivity Challenge:

In neutral media, the amino group (-NH

The Solution: Acid-Mediated Direction Switch

By conducting the bromination in concentrated sulfuric acid, the amino group is protonated to the ammonium salt (-NH

-

-NH

(Pos 1): Directs meta → Positions 3, 5.[1] -

-F (Pos 4): Directs ortho → Positions 3, 5.

-

-CH

(Pos 2): Directs para → Position 5.[1]

Result: All three substituents cooperatively direct the incoming electrophile (Br

Figure 1: Synthetic pathway highlighting the critical "Acidic Switch" strategy for regiocontrol.[1]

Detailed Experimental Protocols

Step 1: Regioselective Bromination of 4-Fluoro-2-methylaniline

Objective: Synthesize 5-bromo-4-fluoro-2-methylaniline.[1]

Mechanism: Electrophilic Aromatic Substitution (EAS) on a deactivated anilinium ring.

Reagents:

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol |

|---|---|---|---|

| 4-Fluoro-2-methylaniline | 125.14 | 1.0 | 12.5 g (100 mmol) |

| Sulfuric Acid (conc. 98%) | 98.08 | Solvent | 100 mL |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 18.7 g |

| Alt: Bromine (Br2) | 159.80 | 1.05 | 5.4 mL |[1]

Protocol:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and an addition funnel. Place in an ice-salt bath (-5°C).

-

Dissolution (Exothermic): Charge concentrated H

SO -

Bromination: Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, maintaining temperature between 0–5°C. (Alternatively, add Br

dropwise). -

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by HPLC or TLC (Note: Neutralize aliquot before spotting).

-

Quench: Pour the reaction mixture slowly onto 500 g of crushed ice/water with vigorous stirring.

-

Neutralization: Carefully basify the slurry to pH 9-10 using 50% NaOH solution or solid Na

CO -

Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na

SO -

Purification: Recrystallize from Hexane/Ethanol or purify via flash chromatography (Hexane/EtOAc 9:1).

-

Expected Yield: 75-85%

-

Product: Off-white to light brown solid.[1]

-

Step 2: Diazotization and Hydrolysis (Sandmeyer-type)

Objective: Convert the amino group to a hydroxyl group to form the phenol.[1]

Reagents:

| Reagent | Equiv. | Conditions |

|---|---|---|

| 5-Bromo-4-fluoro-2-methylaniline | 1.0 | Starting Material |

| Sodium Nitrite (NaNO2) | 1.1 | 2.5 M aq.[1] solution |

| Sulfuric Acid (35%) | Excess | Solvent/Acid |

| Urea | Trace | Scavenger |[1]

Protocol:

-

Salt Formation: Suspend the aniline (Step 1 product) in 35% H

SO -

Diazotization: Add the NaNO

solution dropwise below 5°C. Stir for 30 mins. Destroy excess nitrous acid with a pinch of Urea (starch-iodide paper test should be negative).[1] -

Hydrolysis: Prepare a separate flask with 35% H

SO -

Addition: Dropwise add the cold diazonium salt solution into the boiling acid. Nitrogen gas evolution will be vigorous.

-

Workup: After addition is complete and gas evolution ceases (approx. 15 mins), cool to RT. Extract with Dichloromethane (DCM).[6]

-

Purification: The phenol intermediate can be used directly or purified by silica plug.

Step 3: O-Methylation (Williamson Ether Synthesis)

Objective: Final conversion to 5-Bromo-4-fluoro-2-methylanisole.[1]

Protocol:

-

Dissolution: Dissolve the crude phenol in Acetone or DMF (10 mL/g).

-

Base Addition: Add Potassium Carbonate (K

CO -

Alkylation: Add Methyl Iodide (MeI, 1.2 equiv) or Dimethyl Sulfate (DMS, 1.1 equiv).

-

Reaction: Stir at 40°C for 4-6 hours.

-

Workup: Filter off inorganic salts. Concentrate solvent.[6] Partition residue between water and Ether/EtOAc.[7]

-

Final Purification: Distillation (vacuum) or Column Chromatography (100% Hexane → 5% EtOAc/Hexane).

Quality Control & Characterization

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow oil/solid | Visual |

| Purity | > 98.0% | GC-MS / HPLC |

| 1H NMR | Consistent with structure | CDCl3, 400 MHz |

| Regiochemistry | d (doublet) for aromatic protons (para coupling ~0Hz, meta coupling small).[1] Confirm 5-Br position via NOE or 13C NMR shifts. | NMR |

Key NMR Signals (Predicted):

-

-OCH3: Singlet, ~3.8 ppm.[1]

-

-CH3: Singlet, ~2.2 ppm.[1]

-

Aromatic H (Pos 3): Doublet (large J_H-F ~10-12 Hz).

-

Aromatic H (Pos 6): Doublet (small J_H-F ~6-8 Hz).

Safety & Troubleshooting

-

Regioselectivity Failure: If the 6-bromo isomer is observed, the reaction medium in Step 1 was not acidic enough. Ensure concentrated H

SO -

Diazotization Yield: If yield is low in Step 2, ensure the diazonium salt is not allowed to warm up before addition to the boiling acid. Tarry byproducts indicate polymerization; ensure vigorous stirring and slow addition.

-

Methyl Iodide: Highly toxic and volatile. Use in a fume hood.[7] Dimethyl carbonate (DMC) with DBU can be used as a greener alternative for methylation.

References

-

Sigma-Aldrich. Product Specification: 5-Bromo-4-fluoro-2-methylaniline (CAS 627871-16-3).[1][8] Retrieved from [1]

-

BenchChem. Synthesis of 4-Fluoro-2-methoxy-N-methylaniline Derivatives. Retrieved from [1]

-

National Institutes of Health (NIH). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC Article. Retrieved from [1]

-

Ossila. 5-Bromo-4-fluoro-2-methylaniline Building Block for SIRT6 Activators.[1][4] Retrieved from [1]

-

ChemicalBook. Synthesis routes for Fluorinated Anilines. Retrieved from [1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 1785363-64-5|5-Bromo-4-fluoro-2-methylanisole|BLD Pharm [bldpharm.com]

- 3. CAS 1785363-64-5 | 2707-B-51 | MDL MFCD28096617 | 5-Bromo-4-fluoro-2-methylanisole | SynQuest Laboratories [synquestlabs.com]

- 4. ossila.com [ossila.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. 4-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-溴-4-氟-2-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-fluoro-2-methylanisole

Abstract

This technical guide details the optimization and execution of palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-4-fluoro-2-methylanisole (CAS: 1785363-64-5) as a core electrophile. This scaffold, characterized by its specific 1,2,4,5-substitution pattern, is a critical building block in the synthesis of SIRT6 activators (e.g., MDL-800 analogs) and next-generation kinase inhibitors. The presence of an ortho-fluorine atom relative to the bromine handle presents unique electronic activation opportunities while imposing specific ligand requirements to prevent hydrodehalogenation or regio-scrambling. This note provides validated protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by mechanistic rationale and troubleshooting workflows.

Introduction & Substrate Analysis

The "Privileged" Scaffold

5-Bromo-4-fluoro-2-methylanisole represents a high-value intermediate in medicinal chemistry due to its dense functionalization.[1]

-

C1-Methoxy: Provides hydrogen-bond acceptance and metabolic stability.

-

C2-Methyl: Induces a twist in the biaryl axis (atropisomerism potential) and fills hydrophobic pockets.

-

C4-Fluoro: Modulates pKa of neighboring groups, blocks metabolic oxidation at the para-position to the methoxy, and electronically activates the C5-Bromine.

-

C5-Bromine: The primary handle for cross-coupling.[1]

Reactivity Profile

The reactivity of the C5-Br bond is governed by the ortho-fluoro effect.

-

Electronic Activation: The highly electronegative fluorine atom (inductive effect,

) at the ortho position pulls electron density from the C-Br bond, lowering the energy barrier for oxidative addition by Pd(0) species compared to non-fluorinated analogs [1]. -

Steric Considerations: While fluorine is small (

Å), its proximity requires ligands with sufficient bulk (e.g., biaryl phosphines) to enforce reductive elimination without overcrowding the oxidative addition complex.

Mechanistic Insight: The Ortho-Fluoro Effect

The catalytic cycle for this substrate deviates slightly from the canonical model due to the electronic influence of the fluorine substituent.

Graphviz Diagram: Catalytic Cycle & Ligand Influence

The following diagram illustrates the catalytic cycle, highlighting the stabilization of the oxidative addition complex by the ortho-fluoro group.

Figure 1: Catalytic cycle highlighting the electronic activation of the C-Br bond by the ortho-fluorine substituent.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Synthesis of 4-(4-fluoro-2-methoxy-5-methylphenyl)pyridine (biaryl core). Rationale: The use of XPhos Pd G3 is critical here. XPhos provides a sterically demanding environment that prevents the formation of inactive palladium dimers and promotes the coupling of electron-rich aryl bromides with electron-deficient heterocycles [2].

Materials:

-

5-Bromo-4-fluoro-2-methylanisole (1.0 equiv)

-

4-Pyridylboronic acid (1.2 equiv)

-

Catalyst: XPhos Pd G3 (2.0 mol%)

-

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane or THF

Step-by-Step Procedure:

-

Charge: To a nitrogen-purged reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv) and boronic acid (1.2 equiv).

-

Catalyst Addition: Add XPhos Pd G3 (0.02 equiv). Note: G3 precatalysts are air-stable, allowing benchtop weighing, but the reaction must be run under inert atmosphere.

-

Solvent/Base: Add 1,4-Dioxane (

M concentration relative to bromide) followed by degassed -

Reaction: Seal the vial and heat to 80°C for 2–4 hours. Monitor by LC-MS (Target Mass: MW of bromide + MW of boronic acid - HBr).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over

.[1] -

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Data Summary:

| Parameter | Condition | Note |

|---|---|---|

| Catalyst | XPhos Pd G3 | Superior turnover for sterically crowded biaryls. |

| Solvent | Dioxane/H2O | Biphasic system ensures solubility of inorganic base. |

| Yield | 85-92% | High efficiency due to ortho-F activation. |

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Coupling with primary sulfonamides or anilines (SIRT6 activator synthesis context).

Rationale: BrettPhos is the ligand of choice for coupling primary amines/sulfonamides with aryl halides containing ortho-substituents. It prevents

Materials:

-

5-Bromo-4-fluoro-2-methylanisole (1.0 equiv)

-

Sulfonamide/Amine partner (1.2 equiv)

-

Catalyst: BrettPhos Pd G3 (1-2 mol%)

-

Base:

(Dry, 2.0 equiv) -

Solvent:

-BuOH or Toluene

Step-by-Step Procedure:

-

Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon. Moisture kills this reaction.

-

Charge: Add aryl bromide, amine partner,

, and BrettPhos Pd G3. -

Solvent: Add anhydrous

-BuOH ( -

Reaction: Heat to 100°C for 6–12 hours. Note: Higher temperature is required for sulfonamide coupling compared to anilines.

-

Workup: Filter through a pad of Celite to remove insolubles. Concentrate filtrate.[2]

-

Purification: Recrystallization or column chromatography.

Process Optimization & Troubleshooting

The following decision tree assists in optimizing reaction conditions if the standard protocols yield suboptimal results.

Graphviz Diagram: Optimization Workflow

Figure 2: Decision tree for troubleshooting common cross-coupling failures with halogenated anisoles.

Common Issues

-

Protodehalogenation (Ar-Br